molecular formula C10H13Cl2NO B7862823 2-[(2,4-Dichloro-benzyl)-methyl-amino]-ethanol

2-[(2,4-Dichloro-benzyl)-methyl-amino]-ethanol

Cat. No.: B7862823
M. Wt: 234.12 g/mol
InChI Key: PRLAHSRXYWJOBY-UHFFFAOYSA-N
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Description

2-[(2,4-Dichloro-benzyl)-methyl-amino]-ethanol is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a dichlorobenzyl group attached to an aminoethyl chain, which can influence its reactivity and interactions with other molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[(2,4-Dichloro-benzyl)-methyl-amino]-ethanol typically involves the reaction of 2,4-dichlorobenzyl chloride with methylamine followed by reduction. The reaction conditions include the use of a suitable solvent, such as ethanol or methanol, and a reducing agent like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Industrial Production Methods: In an industrial setting, the compound can be produced through a continuous flow process, where the reactants are fed into a reactor, and the product is continuously extracted. This method ensures high efficiency and scalability for large-scale production.

Chemical Reactions Analysis

Types of Reactions: 2-[(2,4-Dichloro-benzyl)-methyl-amino]-ethanol can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) can be used.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

  • Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles like hydroxide ions (OH-) or alkoxides.

Major Products Formed:

  • Oxidation: The compound can be oxidized to form 2,4-dichlorobenzaldehyde or 2,4-dichlorobenzoic acid.

  • Reduction: Reduction reactions can yield 2,4-dichloro-N-methylbenzylamine.

  • Substitution: Substitution reactions can lead to the formation of various derivatives depending on the nucleophile used.

Scientific Research Applications

2-[(2,4-Dichloro-benzyl)-methyl-amino]-ethanol has several scientific research applications:

  • Chemistry: It can be used as a building block for the synthesis of more complex organic molecules.

  • Biology: The compound may serve as a probe in biological studies to understand molecular interactions.

  • Medicine: It has potential as a precursor for pharmaceuticals, particularly in the development of new drugs.

  • Industry: It can be utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-[(2,4-Dichloro-benzyl)-methyl-amino]-ethanol exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, influencing biological processes. The exact mechanism would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • 2,4-Dichlorobenzyl alcohol

  • 2,4-Dichloro-N-methylbenzylamine

  • 2,4-Dichlorobenzoic acid

Uniqueness: 2-[(2,4-Dichloro-benzyl)-methyl-amino]-ethanol is unique due to its specific structural features, which can influence its reactivity and biological activity compared to similar compounds.

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Properties

IUPAC Name

2-[(2,4-dichlorophenyl)methyl-methylamino]ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13Cl2NO/c1-13(4-5-14)7-8-2-3-9(11)6-10(8)12/h2-3,6,14H,4-5,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRLAHSRXYWJOBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCO)CC1=C(C=C(C=C1)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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